3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate
Description
Properties
CAS No. |
65902-80-9 |
|---|---|
Molecular Formula |
C22H32ClNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;hydrate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH.H2O/c1-17(2)15-22(19-4-3-5-21(25)14-19)11-13-23(16-22)12-10-18-6-8-20(24)9-7-18;;/h3-9,14,17,24-25H,10-13,15-16H2,1-2H3;1H;1H2 |
InChI Key |
CZFQKEYNHDJKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyphenyl and isobutyl groups. The final step involves the formation of the hydrochloride hydrate by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antidepressant Effects
Research suggests that compounds similar to 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate exhibit antidepressant-like effects. Studies have indicated that the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, may be involved in its action. This has been demonstrated in animal models where administration of the compound led to significant reductions in depressive behaviors.
Neuroprotective Properties
The compound has shown promise in neuroprotection, potentially beneficial for conditions like Alzheimer's disease. The presence of the hydroxyphenyl group is hypothesized to contribute to antioxidant activity, which can mitigate oxidative stress in neuronal cells. In vitro studies have demonstrated that the compound can reduce cell death induced by neurotoxic agents.
Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential applications in treating inflammatory diseases.
Drug Development
The unique chemical structure of this compound positions it as a candidate for further drug development. Its ability to modulate multiple biological pathways makes it an attractive target for designing new therapeutics for mood disorders and neurodegenerative diseases.
Combination Therapies
Given its diverse mechanisms of action, this compound could be explored as part of combination therapies with existing antidepressants or anti-inflammatory drugs to enhance efficacy and reduce side effects.
Case Studies
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may facilitate binding to specific proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Features
A comparative analysis with structurally related compounds is presented below:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely enhances water solubility compared to its free base, similar to Dobutamine Hydrochloride . However, the isobutyl group may reduce solubility relative to Desvenlafaxine’s succinate salt, which includes a hydrophilic dicarboxylic acid .
- Lipophilicity: The pyrrolidine-isobutyl combination in the target compound suggests higher logP than Dobutamine’s catechol structure but lower than Desvenlafaxine’s cyclohexanol-dimethylamino system .
- Stability: Hydrate forms (e.g., target compound, Desvenlafaxine monohydrate) improve crystalline stability but may require controlled storage to prevent dehydration .
Pharmacological Implications
- Receptor Interactions: Dobutamine’s catechol moiety enables β1-adrenergic receptor agonism, while Desvenlafaxine’s dimethylamino group facilitates serotonin-norepinephrine reuptake inhibition . The target compound’s phenol and pyrrolidine groups may favor interactions with G-protein-coupled receptors or monoamine transporters, though specific targets are unconfirmed.
Biological Activity
3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate, with the CAS number 65902-80-9, is a compound of interest in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 393.95 g/mol. The structure features a pyrrolidine ring and hydroxyphenyl groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H32ClNO3 |
| Molecular Weight | 393.95 g/mol |
| CAS Number | 65902-80-9 |
| SMILES | CC(CC1(CCN(C1)CCc1ccc(cc1)O)c1cccc(c1)O)C.O.Cl |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other phenolic compounds. For instance, it has been shown to affect leukotriene A-4 hydrolase activity, which is crucial in mediating inflammatory responses .
- Antioxidant Properties : The hydroxyphenyl groups contribute to its antioxidant capabilities, potentially reducing oxidative stress in cells. This effect is critical in preventing cellular damage associated with various diseases.
Biological Activities
Research findings suggest several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory mediators. In vitro studies have shown that it can reduce the expression of inflammatory markers in macrophages .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress pathways. This suggests a potential role in treating neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound over a period of 24 hours .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, the compound was administered to neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with the compound led to decreased apoptosis rates and improved cell viability compared to untreated controls. This suggests a protective role against oxidative damage .
Q & A
Q. How can researchers determine the purity and structural integrity of this compound?
To assess purity, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) is recommended, as it provides quantitative analysis of impurities . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) should supplement HPLC by detecting residual solvents (e.g., acetone) and verifying stereochemical integrity . For assay validation, prepare a sodium acetate and sodium 1-octanesulfonate buffer adjusted to pH 4.6 with glacial acetic acid, combined with methanol in a 35:65 ratio for mobile phase optimization .
Q. What are the optimal storage conditions to ensure compound stability?
Store the compound in airtight, light-resistant containers at controlled room temperature (20–25°C). Protect from moisture using desiccants and avoid exposure to heat sources (>40°C) to prevent degradation . Follow institutional guidelines for handling hygroscopic hydrochloride hydrates, including the use of inert atmospheres (e.g., nitrogen) for long-term storage .
Advanced Research Questions
Q. How should experiments be designed to evaluate the compound’s antioxidant activity and phenolic content?
Use a randomized block design with split-split plots to account for variables like extraction methods and solvent polarity . Quantify total phenolic content via the Folin-Ciocalteu assay and measure antioxidant capacity using DPPH radical scavenging or ORAC assays . Normalize data against gallic acid equivalents and validate results with LC-MS to identify specific phenolic derivatives .
Q. How can discrepancies between HPLC and NMR purity assessments be resolved?
Cross-validate results by comparing HPLC peak area percentages with NMR integration ratios for key protons (e.g., aromatic or methyl groups) . Investigate discrepancies by spiking samples with known impurities or conducting mass balance studies. Adjust HPLC parameters (e.g., column type, gradient) to resolve co-eluting peaks, as described in pharmacopeial mobile phase optimization protocols .
Q. What methodologies are suitable for assessing the compound’s environmental fate and ecotoxicological impact?
Adopt a tiered approach:
- Phase 1: Determine physicochemical properties (log P, water solubility) using shake-flask or chromatographic methods .
- Phase 2: Conduct biodegradation studies under OECD 301 guidelines to evaluate persistence in soil/water matrices .
- Phase 3: Assess acute toxicity in model organisms (e.g., Daphnia magna) and chronic effects on cellular endpoints (e.g., mitochondrial dysfunction) .
Q. How can pH-dependent stability studies be structured to inform formulation development?
Prepare buffer solutions across a pH range (2–10) and incubate the compound at 37°C. Monitor degradation kinetics via HPLC-UV and identify breakdown products using high-resolution MS. Use Arrhenius modeling to extrapolate shelf-life under accelerated conditions (e.g., 40°C/75% RH) .
Methodological Considerations
- Data Contradiction Analysis: When conflicting data arise (e.g., bioactivity vs. purity), employ orthogonal techniques (e.g., LC-MS/MS for impurity profiling) and statistical tools like principal component analysis (PCA) to isolate variables .
- Safety Protocols: Adhere to GHS guidelines for handling hydrochloride hydrates, including PPE (gloves, lab coats) and emergency response plans for accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
